Cas no 92917-49-2 (2-(6-methylpyridin-2-yl)acetic acid)

2-(6-Methylpyridin-2-yl)acetic acid is a versatile organic compound featuring a pyridine core substituted with a methyl group at the 6-position and an acetic acid moiety at the 2-position. This structure imparts unique reactivity, making it valuable as a building block in pharmaceutical and agrochemical synthesis. Its carboxylic acid functionality allows for further derivatization, while the methylpyridine scaffold enhances stability and modulates electronic properties. The compound is particularly useful in the preparation of heterocyclic derivatives and metal-chelating ligands. High purity grades are available to ensure consistent performance in research and industrial applications. Its balanced lipophilicity and acidity make it suitable for fine-tuning molecular properties in drug design.
2-(6-methylpyridin-2-yl)acetic acid structure
92917-49-2 structure
商品名:2-(6-methylpyridin-2-yl)acetic acid
CAS番号:92917-49-2
MF:C8H9NO2
メガワット:151.162562131882
CID:801054
PubChem ID:22165212

2-(6-methylpyridin-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 6-Methyl-2-pyridineacetic Acid
    • 2-(6-methylpyridin-2-yl)acetic acid
    • 2-Pyridineacetic acid, 6-methyl-
    • 2-Pyridineacetic acid, 6-methyl- (9CI)
    • 6-Methyl-
    • 6-Methyl-2-pyridinea
    • X7036
    • 6-Methyl-2-pyridineacetic acid (ACI)
    • (6-Methyl-2-pyridinyl)acetic acid
    • 6-Methyl-2-pyridineaceticacid
    • MFCD09924895
    • 92917-49-2
    • (6-METHYLPYRIDIN-2-YL)ACETIC ACID
    • AKOS006313456
    • SCHEMBL869497
    • BCP08714
    • DB-013915
    • 2-METHYL-6-PYRIDINYLACETIC ACID
    • DTXSID40623090
    • AS-19336
    • 2-(6-Methyl-2-pyridyl)acetic Acid
    • MDL: MFCD09924895
    • インチ: 1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
    • InChIKey: UDZGMJHDNLXBQP-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C=CC=C(C)N=1)O

計算された属性

  • せいみつぶんしりょう: 151.06300
  • どういたいしつりょう: 151.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.196
  • ふってん: 276.0±25.0℃ at 760 mmHg
  • フラッシュポイント: 120.7°C
  • 屈折率: n20/D 1.6382(lit.)
  • PSA: 50.19000
  • LogP: 1.01710

2-(6-methylpyridin-2-yl)acetic acid セキュリティ情報

2-(6-methylpyridin-2-yl)acetic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(6-methylpyridin-2-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1298803-250mg
2-(6-methylpyridin-2-yl)acetic acid
92917-49-2 97%
250mg
$105 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7579-1G
2-(6-methylpyridin-2-yl)acetic acid
92917-49-2 97%
1g
¥ 1,610.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7579-10G
2-(6-methylpyridin-2-yl)acetic acid
92917-49-2 97%
10g
¥ 8,065.00 2023-04-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P24080-250mg
2-Methyl-6-pyridinylacetic acid
92917-49-2
250mg
¥1312.0 2021-09-08
TRC
M326155-5g
6-Methyl-2-pyridineacetic Acid
92917-49-2
5g
$1964.00 2023-05-17
eNovation Chemicals LLC
Y1298803-1G
2-(6-methylpyridin-2-yl)acetic acid
92917-49-2 97%
1g
$250 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P24080-100mg
2-Methyl-6-pyridinylacetic acid
92917-49-2
100mg
¥832.0 2021-09-08
eNovation Chemicals LLC
Y1296883-500mg
2-Pyridineacetic acid, 6-methyl- (9CI)
92917-49-2 97%
500mg
$300 2024-06-05
1PlusChem
1P00H3BS-250mg
2-Pyridineacetic acid, 6-methyl- (9CI)
92917-49-2 98%
250mg
$64.00 2025-02-28
1PlusChem
1P00H3BS-100mg
2-Pyridineacetic acid, 6-methyl- (9CI)
92917-49-2 98%
100mg
$39.00 2025-02-28

2-(6-methylpyridin-2-yl)acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Diethylamine Solvents: DMSO-d6 ;  1080 s, 318 K
リファレンス
Investigations into an Intramolecular Proton Transfer and Solvent Dependent Acid-Base Equilibria in 2,6-Pyridinediacetic Acid
Boodram, Shivani; Roy, Soumyabrata; Singh, Nadia; Fairman, Richard A.; Peter, Sebastian C.; et al, ChemistrySelect, 2019, 4(14), 4301-4307

2-(6-methylpyridin-2-yl)acetic acid Raw materials

2-(6-methylpyridin-2-yl)acetic acid Preparation Products

2-(6-methylpyridin-2-yl)acetic acid 関連文献

2-(6-methylpyridin-2-yl)acetic acidに関する追加情報

Introduction to 2-(6-methylpyridin-2-yl)acetic acid (CAS No. 92917-49-2)

2-(6-methylpyridin-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 92917-49-2, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a pyridine core substituted with a methyl group at the 6-position and an acetic acid moiety at the 2-position, has garnered attention due to its versatile applications in medicinal chemistry and drug development.

The structural motif of 2-(6-methylpyridin-2-yl)acetic acid makes it a valuable scaffold for designing novel bioactive molecules. The pyridine ring is a privileged structure in drug discovery, often serving as a pharmacophore due to its ability to interact with biological targets such as enzymes and receptors. The presence of the methyl group at the 6-position influences the electronic properties of the ring, potentially modulating its binding affinity and selectivity.

The acetic acid side chain provides a polar functional group that can enhance solubility and interactions with biological systems. This combination of features makes 2-(6-methylpyridin-2-yl)acetic acid a compelling candidate for further exploration in therapeutic contexts.

Recent research has highlighted the importance of heterocyclic compounds in developing treatments for various diseases. Studies have demonstrated that pyridine derivatives can exhibit potent activity against a range of targets, including kinases, ion channels, and transcription factors. Among these derivatives, 2-(6-methylpyridin-2-yl)acetic acid has shown promise in preclinical studies as a modulator of inflammatory pathways.

In particular, investigations have focused on its potential role in inhibiting key enzymes involved in the NF-κB signaling pathway, which is central to inflammatory responses. The acetic acid moiety is believed to facilitate interactions with specific residues in the enzyme active site, leading to reduced inflammatory cytokine production. This mechanism aligns with current trends in drug discovery, where modulating inflammatory pathways is crucial for treating chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the structural flexibility of 2-(6-methylpyridin-2-yl)acetic acid allows for derivatization, enabling chemists to fine-tune its properties for specific applications. By introducing additional functional groups or altering the substitution pattern on the pyridine ring, researchers can generate libraries of compounds with tailored pharmacological profiles. Such combinatorial chemistry approaches are increasingly employed in high-throughput screening campaigns to identify lead candidates for further optimization.

The synthesis of 2-(6-methylpyridin-2-yl)acetic acid has been optimized through various synthetic routes, including palladium-catalyzed cross-coupling reactions and traditional condensation techniques. These methods leverage modern catalytic systems to achieve high yields and purity, ensuring that researchers have access to sufficient quantities of material for their studies. The efficiency of these synthetic protocols is essential for translating promising discoveries into viable drug candidates.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-(6-methylpyridin-2-yl)acetic acid with biological targets. These studies provide insights into how the compound interacts with its intended receptors or enzymes, guiding medicinal chemists in designing analogs with improved potency and selectivity. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations are routinely employed to predict binding affinities and optimize molecular structures.

The pharmacokinetic properties of 2-(6-methylpyridin-2-yl)acetic acid are also under investigation to ensure that it meets the criteria for clinical development. Factors such as solubility, metabolic stability, and distribution are critical determinants of a drug's efficacy and safety profile. Preclinical studies are conducted to assess these parameters using cell-based assays and animal models, providing valuable data for regulatory submissions.

In conclusion, 2-(6-methylpyridin-2-yl)acetic acid (CAS No. 92917-49-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting inflammatory and other diseases. Ongoing studies continue to explore its mechanisms of action and optimize its properties for clinical translation.

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